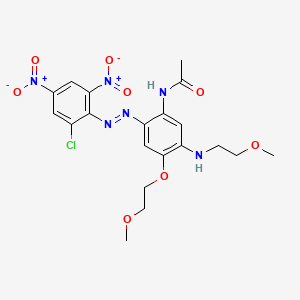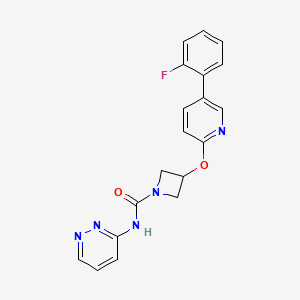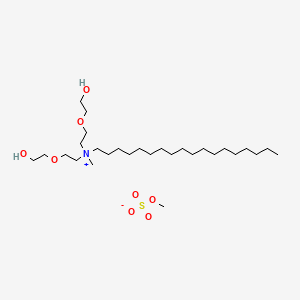
Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate typically involves the quaternization of a tertiary amine with a suitable alkylating agent. The reaction conditions often include:
Reactants: Tertiary amine (e.g., octadecylamine), ethylene oxide, and methyl sulphate.
Solvent: Anhydrous solvents such as acetonitrile or ethanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: A base such as sodium hydroxide or potassium hydroxide may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous feeding: of reactants into the reactor.
Temperature control: to maintain optimal reaction conditions.
Purification: steps such as distillation or crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substitution reagents: Halides, hydroxides.
Major Products
Oxidation: Formation of oxides and hydroxides.
Reduction: Conversion to tertiary amines.
Substitution: Formation of substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate is widely used in scientific research due to its unique properties:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents, disinfectants, and personal care products.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. The molecular targets include:
Cell membranes: The compound integrates into the lipid bilayer, causing increased permeability.
Proteins: It can denature proteins by disrupting their tertiary structure.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(octadecyl)ammonium methyl sulphate
- Bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate
Uniqueness
Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium methyl sulphate is unique due to its dual hydroxyethoxy groups, which enhance its solubility and interaction with biological membranes compared to other similar quaternary ammonium compounds.
Propiedades
Número CAS |
94138-99-5 |
|---|---|
Fórmula molecular |
C28H61NO8S |
Peso molecular |
571.9 g/mol |
Nombre IUPAC |
bis[2-(2-hydroxyethoxy)ethyl]-methyl-octadecylazanium;methyl sulfate |
InChI |
InChI=1S/C27H58NO4.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(2,20-24-31-26-22-29)21-25-32-27-23-30;1-5-6(2,3)4/h29-30H,3-27H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
PPKMFHKPCNHXLI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(CCOCCO)CCOCCO.COS(=O)(=O)[O-] |
Números CAS relacionados |
38096-68-3 68796-41-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





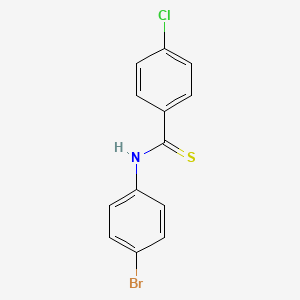
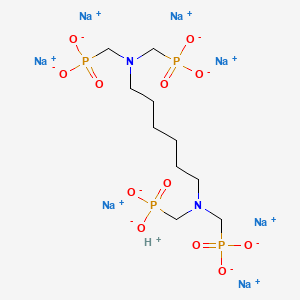

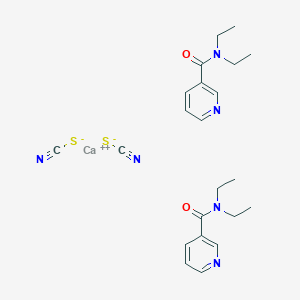

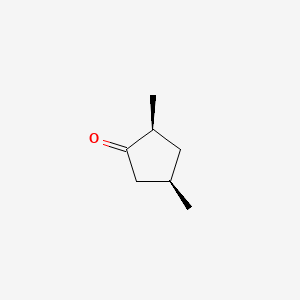
![N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide](/img/structure/B12697571.png)
![N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12697578.png)
